
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide: is a heterocyclic compound that contains a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-methylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-ethylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-butylhydrazine-1-carboxamide
Uniqueness: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Propriétés
Numéro CAS |
57773-88-3 |
|---|---|
Formule moléculaire |
C7H13N5O2S |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
1-amino-3-(5-methoxy-1,3,4-thiadiazol-2-yl)-1-propylurea |
InChI |
InChI=1S/C7H13N5O2S/c1-3-4-12(8)6(13)9-5-10-11-7(14-2)15-5/h3-4,8H2,1-2H3,(H,9,10,13) |
Clé InChI |
PRBVROFOJRFSNN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)NC1=NN=C(S1)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
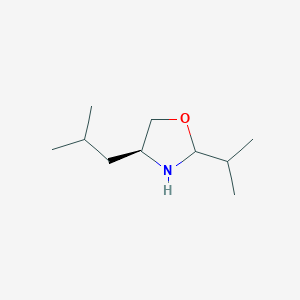
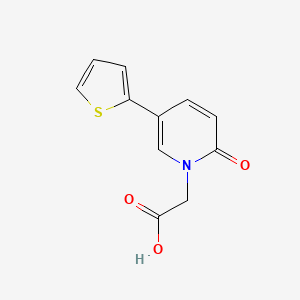
![N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8662565.png)

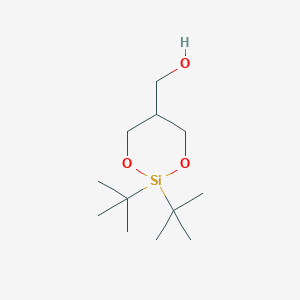




![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)
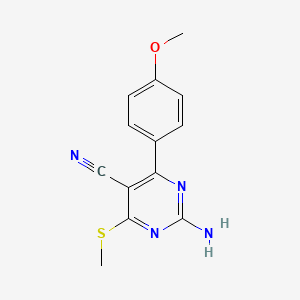

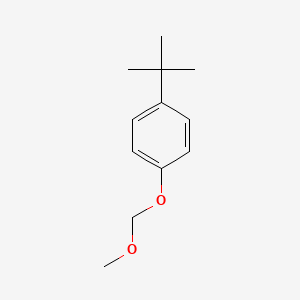
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-7-carboxylic acid](/img/structure/B8662648.png)
